molecular formula C16H23N7OS B2719826 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea CAS No. 2034413-46-0

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea

Cat. No.: B2719826
CAS No.: 2034413-46-0
M. Wt: 361.47
InChI Key: OCAJCBIQOCIDGV-UHFFFAOYSA-N
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Description

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a synthetic organic compound featuring a 1,3,5-triazine core symmetrically substituted with dimethylamino groups and linked via a methylene bridge to a urea functional group that is terminated with a 3-(methylthio)phenyl moiety. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its diverse biological activities and ability to participate in hydrogen bonding and π-stacking interactions . Compounds containing the dimethylamine (DMA) pharmacophore are prevalent in FDA-approved drugs and are valued in research for their influence on physicochemical properties, including solubility and bioavailability . The urea functional group is a classic mediator of hydrogen bonding, often contributing to the formation of stable complexes with biological targets. This specific molecular architecture, combining a multi-nitrogen heterocycle with a urea linker, makes this compound a valuable intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds . Its potential research applications include serving as a key synthetic precursor in the development of novel chemical entities, particularly for constructing more complex molecular architectures. The presence of multiple nitrogen atoms and the urea group suggests potential for investigation in areas such as molecular recognition and supramolecular chemistry. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7OS/c1-22(2)14-19-13(20-15(21-14)23(3)4)10-17-16(24)18-11-7-6-8-12(9-11)25-5/h6-9H,10H2,1-5H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJCBIQOCIDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry and agricultural science due to its unique structural properties and biological activities. This article will explore the biological activity of this compound, including its interactions with various molecular targets, pharmacological properties, and potential applications.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a phenylurea moiety. Its molecular formula is C15H19N5OC_{15}H_{19}N_5O with a molecular weight of approximately 343.435 g/mol. The structural characteristics allow for diverse interactions with biological targets.

The biological activity of 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can result in the inhibition or activation of various enzymatic pathways, which is crucial for therapeutic applications.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For instance:

  • Anticancer Activity : Studies have shown that triazine derivatives can inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Compounds exhibiting this activity can lead to selective antitumor effects by disrupting cellular redox balance .
  • Urease Inhibition : The compound has been explored for its urease inhibitory activity. Urease inhibitors are valuable in treating conditions like kidney stones and infections caused by urease-producing bacteria. In vitro studies have shown promising results where related compounds demonstrated IC50 values comparable to standard inhibitors .

Case Studies

  • Antitumor Activity : A study evaluated the triazine derivatives' effects on various cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activities through the inhibition of TrxR and other pathways critical for cancer cell survival .
  • Urease Inhibition : Another research focused on synthesizing bis-Schiff base derivatives as urease inhibitors. The study highlighted the structure-activity relationship (SAR) where modifications led to enhanced inhibitory effects against urease enzymes .

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds structurally related to 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea and their biological activities:

Compound NameStructureNotable FeaturesBiological Activity
4,6-Bis(dimethylamino)-1,3,5-triazineTriazine ring with dimethylamine groupsIntermediate for synthesisAnticancer properties
3-(dimethylamino)benzamideBenzamide structureCommon amide functionalityUrease inhibition
N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamideSimilar triazine and amide structurePotentially different biological activityAntimicrobial effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

A comparative analysis of key structural and functional properties is provided below:

Compound Triazine Substituents Urea-Linked Substituents Molecular Weight (g/mol) Key Properties References
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea 4,6-Bis(dimethylamino) 3-(Methylthio)phenyl ~400 (estimated) High electron density on triazine; moderate lipophilicity due to -SMe group.
Gedatolisib
(1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea)
4,6-Dimorpholino 4-(Piperidinyl carbonyl)phenyl 616.7 (MS data) PI3K/MTOR inhibitor; aqueous solubility for IV administration; plasma instability (oxidation/demethylation).
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea 4,6-Dimorpholino 4-Methylphenyl ~498 (MS data) Improved metabolic stability compared to fluorinated analogs; moderate potency.
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(2,4-difluorophenyl)urea 4,6-Dimorpholino 2,4-Difluorophenyl ~498 (MS data) Enhanced metabolic stability due to fluorine; higher lipophilicity.
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea 4,6-Bis(dimethylamino) 2-Ethylphenyl ~380 (estimated) Increased hydrophobicity vs. methylthio analog; potential for CNS penetration.

Key Comparative Insights

Triazine Substituents: Dimethylamino groups (target compound) vs. morpholino groups (Gedatolisib): Dimethylamino groups are stronger electron donors, enhancing triazine reactivity and basicity, whereas morpholino substituents improve aqueous solubility and reduce metabolic instability . Methylthio group vs. fluorinated/alkyl groups: The -SMe group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Fluorinated analogs (e.g., 2,4-difluorophenyl) exhibit higher metabolic stability due to fluorine’s electronegativity .

Pharmacokinetic Profiles: Gedatolisib’s dimorpholino triazine and piperidinyl carbonyl groups enable IV formulation but confer instability in plasma (e.g., terminal N-oxidation and demethylation) . In contrast, the target compound’s dimethylamino groups may reduce susceptibility to such degradation but could increase basicity-related toxicity.

Biological Activity: Gedatolisib’s morpholino groups target PI3K/MTOR pathways with nanomolar potency, while dimethylamino-substituted triazines (e.g., the target compound) may exhibit divergent kinase selectivity due to altered electronic profiles .

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